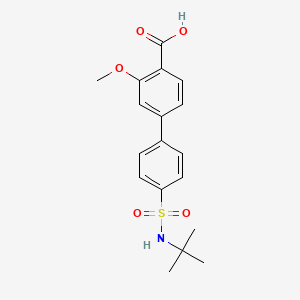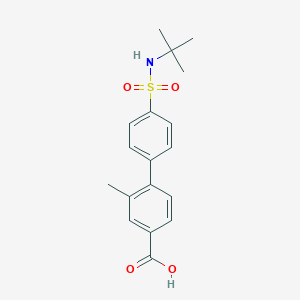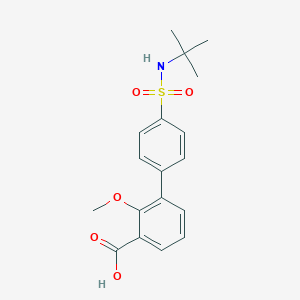
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, also known as TBSA, is an organic compound with a molecular formula of C13H18O4S. It is a white solid that is slightly soluble in water and highly soluble in organic solvents. TBSA is used in the synthesis of various organic compounds, and has been studied for its potential applications in scientific research.
Mecanismo De Acción
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its mechanism of action. It has been found that 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of cyclooxygenases, which are enzymes involved in the synthesis of prostaglandins. 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has also been found to be an inhibitor of lipoxygenases, which are enzymes involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenases and lipoxygenases, which can lead to the inhibition of the synthesis of prostaglandins and leukotrienes. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to inhibit the activity of tyrosine kinases, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and easy to prepare, and it is stable in aqueous solutions. However, it is not very soluble in water, and it has a low solubility in organic solvents. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not very stable in the presence of strong acids and bases.
Direcciones Futuras
In the future, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be further studied for its potential applications in scientific research. For example, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to study the structure-activity relationships of various compounds, such as inhibitors of cyclooxygenases and inhibitors of lipoxygenases. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to study the biochemical and physiological effects of various compounds, such as tyrosine kinase inhibitors. Finally, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to develop novel drugs or drug delivery systems.
Métodos De Síntesis
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 4-t-butylbenzene sulfonyl chloride with 2-methoxybenzoic acid in the presence of a base, such as pyridine. The second step involves the reaction of the resulting intermediate with an alkyl halide, such as t-butyl chloride, in the presence of a base, such as sodium hydroxide. The third step involves the reaction of the resulting intermediate with an acid, such as acetic acid, in the presence of a base, such as sodium bicarbonate.
Aplicaciones Científicas De Investigación
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as benzimidazoles and indoles. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used to study the structure-activity relationships of various compounds, such as inhibitors of cyclooxygenases and inhibitors of lipoxygenases.
Propiedades
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)13-7-10-15(17(20)21)16(11-13)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUHCWXIPIEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














